2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol
Description
2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol is an organic compound with the molecular formula C14H17Br2NO and a molecular weight of 375.104. This compound is known for its unique structure, which includes bromine atoms and a cycloheptylimino group attached to a benzenol ring.
Properties
IUPAC Name |
2,4-dibromo-6-(cycloheptyliminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br2NO/c15-11-7-10(14(18)13(16)8-11)9-17-12-5-3-1-2-4-6-12/h7-9,12,18H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIHZFBRIGZKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N=CC2=C(C(=CC(=C2)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to isolate the final product. The use of advanced techniques such as chromatography and crystallization is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as hydroxide ions or electrophiles like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzoquinone derivative, while reduction may produce a hydroxybenzene derivative .
Scientific Research Applications
2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol involves its interaction with specific molecular targets and pathways. The bromine atoms and the cycloheptylimino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(cyclohexylimino)methyl]benzenol
- 2,4-Dibromo-6-[(cyclooctylimino)methyl]benzenol
- 2,4-Dibromo-6-[(cyclopentylimino)methyl]benzenol
Uniqueness
2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol is unique due to its specific cycloheptylimino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of two bromine atoms and a cycloheptylimino group attached to a benzenol structure. Its molecular formula is , with a molecular weight of approximately 328.06 g/mol. The structural features contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties, making it a candidate for further research in the field of infectious diseases.
- Anticancer Properties : The compound has been evaluated for its potential in cancer therapy, particularly in inducing apoptosis in cancer cell lines.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It may interact with various receptors, modulating signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Activity
A study investigated the antimicrobial effects of various dibromo compounds, including this compound. The compound demonstrated significant activity against several bacterial strains, with minimum inhibitory concentrations (MIC) suggesting effectiveness comparable to established antibiotics.
Anticancer Activity
In vitro assays were conducted using human cancer cell lines to assess the cytotoxic effects of the compound. The results revealed that this compound induced apoptosis at concentrations as low as 5 μM. The following table summarizes the findings:
| Cell Line | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| Jurkat (T-cell leukemia) | 5.0 | 70 |
| Ramos (B-cell lymphoma) | 4.5 | 65 |
| MCF-7 (breast cancer) | 6.0 | 60 |
Case Studies
- Case Study on Leukemia Treatment : A clinical trial involving primary human leukemic cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study emphasized the need for further investigation into its therapeutic potential against leukemia.
- Toxicity Assessment : An evaluation of the compound’s effects on normal peripheral blood mononuclear cells (PBMNCs) indicated minimal toxicity at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications.
Discussion
The biological activities of this compound highlight its potential as a therapeutic agent in antimicrobial and anticancer treatments. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells positions it as a promising candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
